molecular formula C17H12N2OS2 B2417028 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine CAS No. 477872-83-6

2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine

Cat. No. B2417028
CAS RN: 477872-83-6
M. Wt: 324.42
InChI Key: DURILSDQIOJZEY-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothieno[3,2-d]pyrimidine, which is a type of heterocyclic compound . These compounds often exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral activities .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones have been synthesized from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH .

Scientific Research Applications

Fluorescence Properties

  • Synthesis and Solid-State Fluorescence Properties : A study on fluorescent compounds, including 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine, revealed strong solid-state fluorescence in certain compounds, with their absorption and emission properties quantitatively reproduced through ab initio quantum-chemical calculations (Yokota et al., 2012).

Antimicrobial and Antifungal Activities

  • Potential Antimicrobial Agents : Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, including compounds similar to 2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine, demonstrated antimicrobial properties, with some compounds showing significant activity against Candida albicans and Staphylococcus aureus (Soliman et al., 2009).
  • Antifungal Activity : Compounds structurally related to this compound showed antifungal activity against Piricularia oryzae, with preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989).

Anticancer Potential

  • Antitumor Activity : A study synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. Some of these derivatives, akin to this compound, displayed potent anticancer activity on multiple human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Mechanism of Action

Target of Action

The primary targets of 2-(Methylsulfanyl)-4-phenoxy1Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to interact with a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

The exact mode of action of 2-(Methylsulfanyl)-4-phenoxy1It is likely that it interacts with its targets in a similar manner to other pyrido[2,3-d]pyrimidines, which inhibit the activity of their targets, leading to downstream effects .

Biochemical Pathways

The biochemical pathways affected by 2-(Methylsulfanyl)-4-phenoxy1Similar compounds have been found to affect various signaling pathways associated with their targets, such as the pi3k/akt/mtor pathway, mapk pathway, and others .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(Methylsulfanyl)-4-phenoxy1benzothieno[3,2-d]pyrimidine are not well-documented in the available literature

Result of Action

The molecular and cellular effects of 2-(Methylsulfanyl)-4-phenoxy1Similar compounds have been found to exhibit antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(Methylsulfanyl)-4-phenoxy1

properties

IUPAC Name

2-methylsulfanyl-4-phenoxy-[1]benzothiolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c1-21-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)20-11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURILSDQIOJZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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